molecular formula C15H15ClN2O3 B5641239 N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea

N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea

Cat. No.: B5641239
M. Wt: 306.74 g/mol
InChI Key: PRHSVHKQIBEKCS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea typically involves the reaction of 4-chloroaniline with 2,5-dimethoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce corresponding amines.

Scientific Research Applications

N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea may have various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea
  • N-(4-chlorophenyl)-N’-(3,5-dimethoxyphenyl)urea
  • N-(4-bromophenyl)-N’-(2,5-dimethoxyphenyl)urea

Uniqueness

N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea may exhibit unique properties due to the specific positioning of the chloro and methoxy groups on the aromatic rings. These structural differences can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-12-7-8-14(21-2)13(9-12)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSVHKQIBEKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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